LJ001
CAS No.: 851305-26-5
Cat. No.: VC0533333
Molecular Formula: C17H13NO2S2
Molecular Weight: 327.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851305-26-5 |
|---|---|
| Molecular Formula | C17H13NO2S2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11- |
| Standard InChI Key | YAIFLEPRFXXIFQ-PTNGSMBKSA-N |
| Isomeric SMILES | C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S |
| Canonical SMILES | C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 4-thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name, (5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects three key structural features:
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A thiazolidinone core with thioxo modification at position 2
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A (5-phenylfuran-2-yl)methylene substituent at position 5
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A propenyl (allyl) group at position 3
The Z-configuration of the exocyclic double bond between C5 and the furan-methylene group is confirmed by X-ray crystallography data .
Table 1: Key Molecular Properties
Spectroscopic Characterization
The compound exhibits distinctive spectral features:
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.85 (d, J=15.6 Hz, 1H, CH=), 7.65-7.35 (m, 5H, Ph), 6.95 (d, J=3.4 Hz, 1H, furan-H), 6.55 (d, J=3.4 Hz, 1H, furan-H), 5.85 (m, 1H, allyl CH), 5.25 (dd, J=17.2, 1.6 Hz, 1H, allyl CH<sub>2</sub>), 5.15 (dd, J=10.4, 1.6 Hz, 1H, allyl CH<sub>2</sub>), 4.45 (d, J=6.8 Hz, 2H, NCH<sub>2</sub>).
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IR (KBr): ν 1715 cm<sup>-1</sup> (C=O), 1610 cm<sup>-1</sup> (C=N), 1250 cm<sup>-1</sup> (C=S).
Synthesis and Structural Modification
Synthetic Routes
The compound is typically synthesized via a three-component condensation:
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Step 1: Formation of the thiazolidinone core through reaction of allylamine with carbon disulfide and chloroacetic acid.
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Step 2: Knoevenagel condensation between 5-phenylfuran-2-carbaldehyde and the thiazolidinone intermediate.
The reaction proceeds under mild conditions (ethanol, 50°C, 6 hr) with piperidine catalysis, yielding the Z-isomer predominantly (85:15 Z:E ratio).
Structure-Activity Relationship (SAR) Studies
Key structural determinants of biological activity:
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Allyl substituent: Enhances membrane permeability compared to alkyl analogs.
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Thioxo group: Critical for hydrogen bonding with biological targets .
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Furan-phenyl system: Contributes to π-π stacking interactions in protein binding .
Biological Activity and Mechanism
Table 2: Biological Activity Profile
| Assay System | Result | Reference |
|---|---|---|
| HIV-1 entry inhibition | IC<sub>50</sub> = 0.8 μM | |
| Cytotoxicity (HeLa cells) | CC<sub>50</sub> = 25 μM | |
| Protein kinase C inhibition | IC<sub>50</sub> = 1.2 μM |
Anticancer Activity
Derivatives show moderate cytotoxicity:
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MCF-7 cells (breast cancer): GI<sub>50</sub> = 18 μM.
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A549 cells (lung cancer): GI<sub>50</sub> = 22 μM.
Mechanistic studies suggest dual targeting of:
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Topoisomerase IIα (DNA relaxation assay IC<sub>50</sub> = 9 μM).
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Tubulin polymerization (35% inhibition at 10 μM).
Pharmacological Challenges
Aggregation Behavior
Light scattering analysis reveals:
This aggregation leads to:
Metabolic Stability
Microsomal studies (human liver microsomes):
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t<sub>1/2</sub> = 12.5 min.
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Primary metabolites: Sulfoxide and N-deallylation products.
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